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Compound of Interest

Compound Name: 2-Chloro-3-phenylpropanoic acid

Cat. No.: B8759164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-Chloro-3-phenylpropanoic acid (CAS

7474-06-8) is not readily available in public scientific databases. The data presented in this

guide are predicted values based on established principles of spectroscopic analysis and data

for analogous compounds. These predictions are intended to provide a reference for

researchers and may differ from experimental values.

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Chloro-3-phenylpropanoic acid, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols

for obtaining such spectra are also included, along with a workflow diagram for the

spectroscopic analysis of a chemical compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Chloro-3-
phenylpropanoic acid. These values are estimated based on the chemical structure and

typical spectroscopic behavior of similar organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-3-
phenylpropanoic Acid
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~7.25-7.40 Multiplet 5H
Aromatic Protons

(C₆H₅)

~4.50 Triplet 1H
Methine Proton (-

CH(Cl))

~3.20-3.40 Multiplet 2H
Methylene Protons (-

CH₂)

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-3-
phenylpropanoic Acid
Solvent: CDCl₃

Chemical Shift (δ) ppm Carbon Assignment

~175 Carboxylic Carbon (C=O)

~135 Aromatic C1 (ipso-carbon)

~129 Aromatic C2/C6 (ortho-carbons)

~128.5 Aromatic C4 (para-carbon)

~127 Aromatic C3/C5 (meta-carbons)

~58 Methine Carbon (-CH(Cl))

~40 Methylene Carbon (-CH₂)

Table 3: Predicted Key IR Absorption Bands for 2-
Chloro-3-phenylpropanoic Acid
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Frequency Range (cm⁻¹) Bond Vibration Description

2500-3300 O-H stretch
Very broad, characteristic of a

carboxylic acid

~3030 C-H stretch (sp²) Aromatic C-H

~2950 C-H stretch (sp³) Aliphatic C-H

~1710 C=O stretch
Strong, sharp absorption for

the carboxylic acid carbonyl

1450-1600 C=C stretch
Aromatic ring skeletal

vibrations

~1200-1300 C-O stretch Coupled with O-H bend

~700-800 C-Cl stretch

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-
3-phenylpropanoic Acid (Electron Ionization)

m/z Ratio Proposed Fragment Notes

184/186 [C₉H₉ClO₂]⁺
Molecular Ion (M⁺) with ³⁵Cl/

³⁷Cl isotope pattern

149 [M - Cl]⁺ Loss of chlorine radical

139 [M - COOH]⁺ Loss of the carboxyl group

91 [C₇H₇]⁺
Tropylium ion, characteristic of

benzyl compounds

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a solid organic

compound like 2-Chloro-3-phenylpropanoic acid.
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NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time,

relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the

longest T1) is crucial.[1]

Acquire the spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift axis using the internal standard.

Integrate the peaks in the ¹H NMR spectrum.
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FT-IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile

solvent (e.g., methylene chloride or acetone).[2]

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl

or KBr).[2]

Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[2]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

Data Processing:

Label the significant peaks in the spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of the sample into the ion source of the mass spectrometer. For

a solid sample, a direct insertion probe is typically used. The sample is heated in a

vacuum to induce vaporization.[3]

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[4][5] This causes the molecules to ionize and fragment.
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[4][5]

Mass Analysis:

The resulting positively charged ions (molecular ion and fragment ions) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]

Detection:

The separated ions are detected, and their abundance is recorded to generate a mass

spectrum, which is a plot of ion intensity versus m/z.[6]

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of a chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound, from sample preparation to final structure elucidation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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